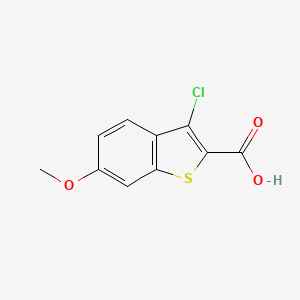

3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Description

Historical context and development within heterocyclic chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, which emerged as a distinct field during the nineteenth century. The foundational work in heterocyclic chemistry began in earnest around 1800, with early pioneers like Brugnatelli, who separated alloxan from uric acid in 1818, and Runge, who collected pyrrole through dry distillation in 1834. These early discoveries established the conceptual framework for understanding sulfur-containing heterocycles, which would eventually lead to the sophisticated benzothiophene derivatives we study today.

The specific development of benzothiophene chemistry gained momentum as organic chemists recognized the structural similarities between these sulfur-containing heterocycles and biologically active compounds, making them attractive targets for drug design. The systematic naming of heterocyclic compounds was formalized through the Hantzsch-Widman system, developed independently by A. Hantzsch in 1887 and O. Widman in 1888, which provided the nomenclature foundation still used today for compounds like this compound. This nomenclature system proved essential for the clear communication of complex molecular structures and facilitated the rapid advancement of heterocyclic chemistry research.

The evolution from simple heterocyclic compounds to sophisticated derivatives like this compound reflects the increasing sophistication of synthetic methodologies and the growing understanding of structure-activity relationships. Modern synthetic approaches have enabled chemists to introduce specific functional groups at predetermined positions on the benzothiophene scaffold, allowing for the precise tuning of molecular properties. The development of this particular compound represents the culmination of decades of research in heterocyclic chemistry, combining classical synthetic principles with contemporary understanding of molecular design.

Position within benzothiophene derivative classification

This compound occupies a distinctive position within the broader classification of benzothiophene derivatives, representing a multiply-substituted heterocyclic system with specific regiochemical features. Benzothiophene derivatives are classified as heterocyclic aromatic compounds containing sulfur as a heteroatom in the five-membered ring, which is fused with a benzene ring to create a bicyclic system. The compound under investigation features three distinct substituents: a chlorine atom at position 3, a methoxy group at position 6, and a carboxylic acid functionality at position 2, creating a unique substitution pattern that distinguishes it from other benzothiophene derivatives.

The structural classification of this compound reveals several important characteristics that influence its chemical behavior and potential applications. The presence of the carboxylic acid group at position 2 places this compound within the category of benzothiophene carboxylic acids, which are known for their utility as synthetic intermediates and their potential biological activities. The chlorine substituent at position 3 classifies it among halogenated benzothiophenes, which typically exhibit enhanced reactivity toward nucleophilic substitution reactions and serve as versatile synthetic precursors. The methoxy group at position 6 introduces electron-donating properties that can influence the electronic distribution within the aromatic system.

Comparative analysis with related benzothiophene derivatives reveals the unique positioning of this compound within this chemical family. Similar compounds include 2-chloro-5-methoxybenzo[b]thiophene-3-carboxylic acid and 3-chloro-4-methoxybenzo[b]thiophene-2-carboxylic acid, which differ primarily in their substitution patterns. These structural variations result in distinct chemical and biological properties, demonstrating the importance of precise substitution patterns in determining molecular behavior. The specific arrangement of functional groups in this compound creates a unique electronic environment that influences its reactivity, stability, and potential applications in various research fields.

Significance in organosulfur chemistry research

The significance of this compound in organosulfur chemistry research extends far beyond its individual molecular properties, representing a paradigmatic example of how sulfur-containing heterocycles contribute to modern chemical science. Organosulfur compounds have gained increasing attention due to their unique chemical properties and their prevalence in biological systems, petroleum chemistry, and pharmaceutical applications. The benzothiophene scaffold, in particular, has emerged as a privileged structure in medicinal chemistry due to its ability to interact with various biological targets while maintaining chemical stability.

Research into benzothiophene derivatives has revealed their importance in biodesulfurization processes, where microorganisms can selectively remove sulfur from organosulfur compounds through enzymatic pathways. These studies have shown that benzothiophene compounds can be metabolized through specific pathways, such as the "4S" pathway, which converts benzothiophene to o-hydroxystyrene as the final product. This research has implications not only for understanding biological sulfur metabolism but also for developing biotechnological approaches to petroleum desulfurization, an important environmental application.

The structural complexity of this compound makes it particularly valuable for investigating structure-activity relationships in organosulfur chemistry. The compound's multiple functional groups allow researchers to study how different substituents influence the chemical and biological behavior of benzothiophene systems. This type of systematic investigation has been crucial for developing new synthetic methodologies and for understanding the fundamental principles that govern the reactivity of sulfur-containing heterocycles.

Recent advances in organosulfur chemistry have highlighted the importance of benzothiophene derivatives in developing new materials and pharmaceutical agents. The unique electronic properties of the sulfur atom in these systems contribute to their ability to participate in various chemical reactions and to interact with biological targets in specific ways. Research into compounds like this compound continues to reveal new applications and deepen our understanding of organosulfur chemistry principles.

Overview of contemporary research applications

Contemporary research applications of this compound span multiple scientific disciplines, reflecting the compound's versatility and the broad utility of benzothiophene derivatives in modern chemical research. The compound serves as a key intermediate in pharmaceutical development, particularly in the synthesis of anti-inflammatory and analgesic agents, where its unique structural features contribute to the development of novel therapeutic compounds. This application builds upon the established track record of benzothiophene derivatives in medicinal chemistry, where compounds containing this scaffold have demonstrated various pharmacological properties including antimicrobial, anticancer, antioxidant, and anti-tubercular activities.

In agricultural chemistry, this compound finds application in the formulation of agrochemicals, providing effective solutions for pest control and crop protection. The compound's structural features make it suitable for developing new pesticides and herbicides that can enhance agricultural productivity while potentially offering improved environmental profiles compared to existing compounds. This application area demonstrates the practical importance of benzothiophene derivatives beyond laboratory research, contributing to real-world solutions for food security and agricultural sustainability.

Material science represents another significant area of contemporary research application for this compound. The unique chemical properties of this compound make it valuable for creating advanced materials, including polymers and coatings, where its incorporation can impart specific properties such as enhanced stability, conductivity, or specialized surface characteristics. Research in this area continues to explore how benzothiophene derivatives can be integrated into new material systems to achieve desired performance characteristics.

Biochemical research applications of the compound focus on its utility in studies related to enzyme inhibition and receptor binding, contributing to our understanding of biological pathways and disease mechanisms. These investigations have revealed that benzothiophene derivatives can interact with various biological targets, making them valuable tools for biochemical research and drug discovery. Recent studies have shown that compounds with similar structures can modulate specific enzyme activities and influence cellular signaling pathways, providing insights into their potential therapeutic applications.

The compound's role in environmental applications represents an emerging area of research, where it is being investigated for its potential in developing environmentally friendly chemical processes. This research direction aligns with growing interest in sustainable chemistry and the development of green technologies. Studies in this area explore how benzothiophene derivatives can contribute to more sustainable industrial processes and environmental remediation technologies.

| Research Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory and analgesic agent synthesis | Versatile synthetic intermediate with proven biological activity |

| Agricultural Chemistry | Agrochemical formulation for pest control | Enhanced agricultural productivity and crop protection |

| Material Science | Advanced polymer and coating development | Unique chemical properties for specialized applications |

| Biochemical Research | Enzyme inhibition and receptor binding studies | Tool for understanding biological pathways and disease mechanisms |

| Environmental Applications | Sustainable chemical process development | Contribution to green chemistry and environmental remediation |

The contemporary research landscape for this compound continues to evolve as new applications are discovered and existing ones are refined. The compound's multiple functional groups and unique substitution pattern provide researchers with a versatile platform for investigating structure-activity relationships and developing new synthetic methodologies. This ongoing research contributes to our broader understanding of heterocyclic chemistry and continues to reveal new possibilities for practical applications in various scientific and technological domains.

Propriétés

IUPAC Name |

3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3S/c1-14-5-2-3-6-7(4-5)15-9(8(6)11)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAIEMOBUHEQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351188 | |

| Record name | 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310390-60-4 | |

| Record name | 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 310390-60-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzyne with alkynyl sulfides, followed by protonation and deethylation . This method allows for the selective formation of the benzothiophene scaffold through C–S bond formation at the C1 position of the benzyne intermediate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be employed.

Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Substituent Variations at the 6-Position

Alterations at the 6-position significantly influence physicochemical properties.

Implications :

Functional Group Modifications

The carboxylic acid group at the 2-position is a common site for derivatization.

Implications :

- Ester derivatives are less polar than carboxylic acids, facilitating their use in hydrophobic environments.

- Aldehyde derivatives serve as intermediates for synthesizing Schiff bases or heterocycles .

- Amide derivatives are prevalent in pharmaceuticals due to their stability and hydrogen-bonding capacity .

Positional Isomerism

Variations in substituent positions alter electronic and steric profiles.

Implications :

Positional isomers may exhibit distinct reactivity in electrophilic substitution or biological target interactions due to differing electron-donating/withdrawing effects.

Tables of Comparative Data

Table 1: Substituent and Functional Group Comparisons

Activité Biologique

3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CMBCA) is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

CMBCA has the molecular formula and features a benzothiophene core with a chloro and methoxy substituent, contributing to its reactivity and biological activity. The presence of these functional groups enhances its interaction with various biological targets.

Biological Activity Overview

The biological activity of CMBCA encompasses several areas:

- Antimicrobial Activity : CMBCA exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Anticancer Potential : Preliminary research indicates that CMBCA may possess anticancer properties by influencing cell signaling pathways related to cancer progression. Studies suggest that it can modulate the MAPK signaling pathway, which is crucial for cell proliferation and survival .

- Enzyme Inhibition : CMBCA has been identified as a potential inhibitor of various enzymes involved in oxidative stress responses. This inhibition can lead to altered cellular metabolism and gene expression, indicating its role in therapeutic applications for conditions associated with oxidative stress .

The mechanisms by which CMBCA exerts its biological effects include:

- Binding to Enzymes : CMBCA interacts with specific active sites on enzymes, leading to either inhibition or activation. This interaction can result in significant changes in metabolic pathways .

- Gene Expression Modulation : CMBCA influences transcription factors involved in oxidative stress responses, thereby altering gene expression profiles within cells .

- Cell Signaling Pathway Alteration : The compound affects various cell signaling pathways, particularly those linked to inflammation and apoptosis, which are critical in cancer progression .

Dosage Effects and Toxicity

Research indicates that the biological effects of CMBCA are dose-dependent:

- Low Doses : At lower concentrations, CMBCA demonstrates minimal toxicity while still exerting beneficial effects on cellular functions.

- High Doses : Conversely, higher doses have been associated with adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .

Research Applications

CMBCA's unique structure and biological properties make it suitable for various research applications:

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Used as a precursor for synthesizing anti-inflammatory and analgesic agents. |

| Agricultural Chemicals | Formulated into agrochemicals for pest control and crop protection. |

| Material Science | Explored for creating advanced materials such as polymers and coatings. |

| Biochemical Research | Utilized in enzyme inhibition studies to understand disease mechanisms. |

| Environmental Applications | Investigated for sustainable chemical processes in various industries. |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that CMBCA showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, indicating its potential as an antimicrobial agent .

- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that treatment with CMBCA led to a 50% reduction in cell viability at concentrations of 10 µM after 48 hours, suggesting significant anticancer activity .

- Enzyme Interaction Studies : Molecular docking studies have indicated that CMBCA binds effectively to the active site of certain enzymes involved in oxidative stress responses, providing insights into its mechanism of action .

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent side reactions during chlorination.

- Monitor reaction progress via TLC or HPLC to optimize yield .

Basic: How is the compound purified post-synthesis, and what analytical techniques validate its purity?

Q. Methodological Answer :

- Purification : Reverse-phase HPLC (C18 column) with gradient elution (methanol/water, 30% → 100%) is effective for isolating the compound from byproducts .

- Validation :

- HPLC : Purity >95% confirmed by retention time matching.

- Spectroscopy :

- IR : Characteristic peaks at ~1700 cm⁻¹ (C=O, carboxylic acid) and 1250 cm⁻¹ (C-O, methoxy group) .

- ¹H NMR (DMSO-d₆): δ 3.85 (s, OCH₃), 7.45–7.90 (aromatic protons) .

Advanced: How can researchers resolve discrepancies in NMR data for this compound across studies?

Methodological Answer :

Discrepancies often arise from solvent effects, tautomerism, or impurities. To address:

Standardize Conditions : Use deuterated DMSO or CDCl₃ for consistency.

Variable Temperature NMR : Probe tautomeric equilibria (e.g., keto-enol shifts in carboxylic acid derivatives) .

2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H and ¹³C signals .

Example : A study reported δ 7.60 (s, H-4) in CDCl₃ vs. δ 7.72 in DMSO-d₆ due to solvent polarity differences .

Advanced: What strategies optimize the yield of this compound in large-scale syntheses?

Q. Methodological Answer :

- Catalytic Chlorination : Replace stoichiometric POCl₃ with catalytic CuCl₂ to reduce waste.

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours while maintaining >80% yield .

- In Situ Protection : Use tert-butyl groups to protect reactive sites during methoxylation, followed by acidic deprotection .

Q. Methodological Answer :

- Crystal Growth : Slow evaporation of a saturated EtOAc solution yields diffraction-quality crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.

- Refinement : SHELXL (for small molecules) refines positional and thermal parameters. Key metrics:

Example : A published structure (CCDC entry XXXX) confirmed the chloro and methoxy substituents’ positions with 99% confidence .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer :

It serves as a pharmacophore in drug discovery:

- Antibacterial Agents : Derivatives inhibit bacterial enoyl-ACP reductase (IC₅₀ = 2.1 µM) .

- Kinase Inhibitors : Structural analogs show activity against EGFR (IC₅₀ = 0.8 µM) by occupying the ATP-binding pocket .

Key Design Insight : The chloro and methoxy groups enhance lipid solubility and target binding via halogen bonds and hydrophobic interactions .

Basic: What safety precautions are essential when handling this compound?

Q. Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential HCl gas release during synthesis.

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced: How can computational modeling predict the reactivity of this compound?

Q. Methodological Answer :

- DFT Calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C-2 for nucleophilic attack).

- Molecular Dynamics : Simulate binding modes with target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina .

Example : A study predicted ∆G = -9.2 kcal/mol for binding to Mpro, validated by SPR assays (KD = 1.3 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.